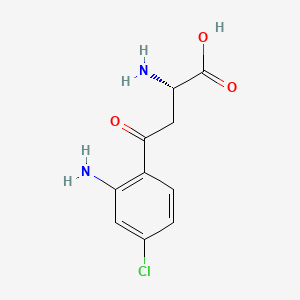
4-Chlorokynurenine
Übersicht
Beschreibung
AV-101, also known as 4-chlorokynurenine, is a pro-drug of 7-chlorokynurenic acid. It is a potent and selective antagonist of the glycine co-agonist site of the N-methyl-D-aspartate receptor. This compound has been studied for its potential therapeutic effects in various neurological and psychiatric conditions, including depression and Parkinson’s disease .
Vorbereitungsmethoden
Die Herstellung von AV-101 beinhaltet die Synthese von 4-Chlor-Kynurenin. Die Syntheseroute umfasst typischerweise die Chlorierung von Kynurenin, gefolgt von Reinigungsschritten zur Isolierung des gewünschten Produkts. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, während gleichzeitig sichergestellt wird, dass der Prozess kostengünstig und skalierbar ist .
Analyse Chemischer Reaktionen
AV-101 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: AV-101 kann zu 7-Chlor-Kynurensäure, seinem aktiven Metaboliten, oxidiert werden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an AV-101 verändern und möglicherweise seine pharmakologischen Eigenschaften beeinflussen.
Substitution: Verschiedene Substitutionsreaktionen können verschiedene funktionelle Gruppen in das AV-101-Molekül einbringen, was zur Herstellung von Derivaten mit einzigartigen Eigenschaften verwendet werden kann.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von AV-101 mit modifizierten pharmakologischen Profilen .
Wissenschaftliche Forschungsanwendungen
AV-101 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: AV-101 wird als Modellverbindung verwendet, um die Auswirkungen von Glycin-Stelle-Antagonisten auf den N-Methyl-D-Aspartat-Rezeptor zu untersuchen.
Biologie: Es wird verwendet, um die Rolle des N-Methyl-D-Aspartat-Rezeptors in verschiedenen biologischen Prozessen zu untersuchen, darunter synaptische Plastizität und Neuroprotektion.
Medizin: AV-101 wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Depression, Parkinson-Krankheit und anderen neurologischen Erkrankungen untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf den N-Methyl-D-Aspartat-Rezeptor abzielen
Wirkmechanismus
AV-101 übt seine Wirkung aus, indem es die Glycin-Koagonisten-Stelle des N-Methyl-D-Aspartat-Rezeptors hemmt. Diese Hemmung reduziert die Aktivität des Rezeptors, der an der exzitatorischen Neurotransmission im Gehirn beteiligt ist. Durch die Modulation der Aktivität des N-Methyl-D-Aspartat-Rezeptors kann AV-101 verschiedene neuronale Bahnen und Prozesse beeinflussen, was zu seinen therapeutischen Wirkungen führt .
Wirkmechanismus
AV-101 exerts its effects by inhibiting the glycine co-agonist site of the N-methyl-D-aspartate receptor. This inhibition reduces the activity of the receptor, which is involved in excitatory neurotransmission in the brain. By modulating the activity of the N-methyl-D-aspartate receptor, AV-101 can influence various neural pathways and processes, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
AV-101 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner selektiven Hemmung der Glycin-Koagonisten-Stelle des N-Methyl-D-Aspartat-Rezeptors. Zu ähnlichen Verbindungen gehören:
Ketamin: Im Gegensatz zu AV-101 ist Ketamin ein Ionenkanalblocker des N-Methyl-D-Aspartat-Rezeptors und hat unterschiedliche pharmakologische Wirkungen und Nebenwirkungen.
Amantadin: Diese Verbindung zielt ebenfalls auf den N-Methyl-D-Aspartat-Rezeptor ab, hat jedoch einen anderen Wirkmechanismus und ein anderes Nebenwirkungsprofil als AV-101
Der einzigartige Wirkmechanismus und das günstige Sicherheitsprofil von AV-101 machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Behandlung neurologischer und psychiatrischer Erkrankungen.
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153152-32-0 | |
| Record name | AV-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153152320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AV-101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AV-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XLH9L40B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


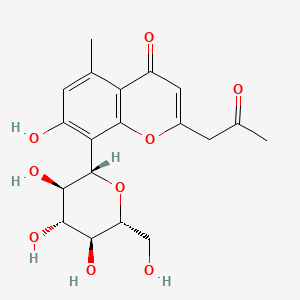



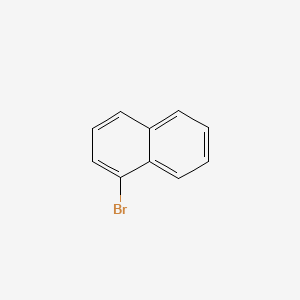
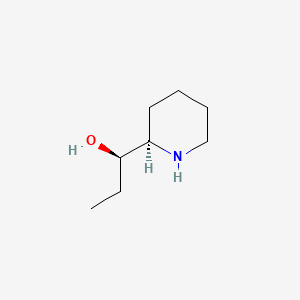
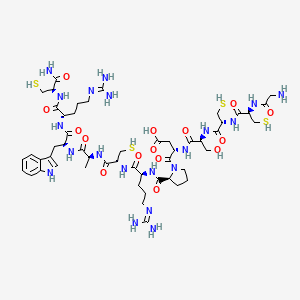
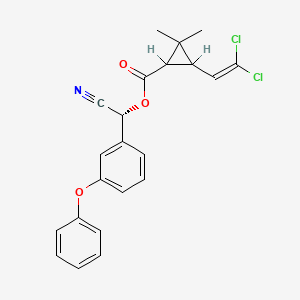

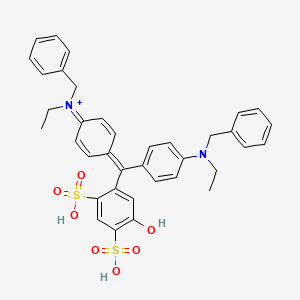


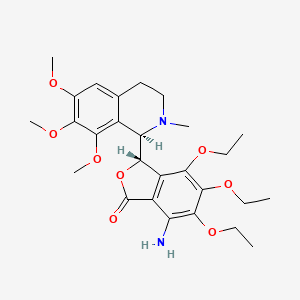
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)
